

ZM323881 Hydrochloride: A Technical Guide to a Selective VEGFR-2 Inhibitor

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Compound of Interest

Compound Name: ZM323881 hydrochloride

Cat. No.: B15579555

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This technical guide provides an in-depth overview of the initial studies and basic research involving **ZM323881 hydrochloride**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Compound Characteristics

ZM323881 is an anilinoquinazoline compound that demonstrates high affinity and selectivity for the tyrosine kinase domain of VEGFR-2.[1][2] By inhibiting this key receptor, ZM323881 effectively blocks the signaling cascade initiated by Vascular Endothelial Growth Factor-A (VEGF-A), a critical regulator of angiogenesis—the formation of new blood vessels.[3] This process is fundamental in both normal physiological processes and in pathological conditions such as tumor growth and metastasis.[3][4] The hydrochloride salt form enhances the solubility and stability of the compound for research applications.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and selectivity data for **ZM323881 hydrochloride** from initial preclinical research.



Target Enzyme/Process	IC50 Value	Reference(s)	
VEGFR-2 (KDR) Tyrosine Kinase	< 2 nM	[1][3][5][6]	
VEGF-A-Induced Endothelial Cell Proliferation	8 nM	[1][3][7]	
EGF-Induced HUVEC Proliferation	1.9 μΜ	[6][7]	
bFGF-Induced HUVEC Proliferation	1.6 μΜ	[6][7]	
VEGFR-1	> 50 μM	[3]	
PDGFRβ	> 50 μM	[2]	
FGFR1	> 50 μM	[2]	
EGFR	> 50 μM	[2]	
erbB2	> 50 μM	[2]	

Table 1: In Vitro Inhibitory Activity of **ZM323881 Hydrochloride**



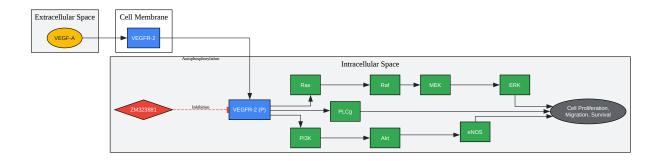
Cellular Process	Effective Concentration	Effect	Reference(s)
VEGF-Induced VEGFR-2 Phosphorylation	10 nM	Abolished increase in perfused mesenteric microvessels	[6]
VEGF-A-Mediated Vascular Permeability	10 nM	Abolished increase in perfused mesenteric microvessels	[6]
VEGF-Induced ERK Phosphorylation	1 μΜ	Complete inhibition in HAECs	[2]
VEGF-Induced Membrane Extension & Cell Migration	1 μΜ	Disrupted in HAECs	[6][7]
VEGF-Induced Tube Formation	1 μΜ	Disrupted in HAECs	[6][7]
VEGF-Stimulated Hif- 1α Protein Accumulation	10 nM	Blocked in SCC-9 cells	[6]

Table 2: Cellular Activity of ZM323881 Hydrochloride

Signaling Pathway and Mechanism of Action

ZM323881 hydrochloride exerts its biological effects by directly competing with ATP for the binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor upon VEGF-A binding, thereby blocking the initiation of downstream signaling cascades.[3] Key pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, a central regulator of cell survival and permeability. The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.[2][6][7]





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Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Experimental Protocols

Detailed methodologies for key experiments cited in the initial studies of ZM323881 are provided below. These protocols are for reference only and may require optimization based on specific laboratory conditions.

In Vitro VEGFR-2 Tyrosine Kinase Assay

This biochemical assay quantifies the ability of ZM323881 to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Protocol:

 Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.



- Compound Incubation: ZM323881 (at various concentrations) is incubated with the VEGFR-2 enzyme for 20 minutes at room temperature. The incubation occurs in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 μM ATP.
- Phosphorylation Detection: The amount of phosphorylated tyrosine is detected through sequential incubations:
 - Primary antibody: Mouse IgG anti-phosphotyrosine antibody.
 - Secondary antibody: Horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody.
 - Substrate: 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS).
- Data Analysis: The absorbance is read, and IC50 values are calculated by nonlinear regression analysis.[1]

VEGF-A-Induced Endothelial Cell Proliferation Assay

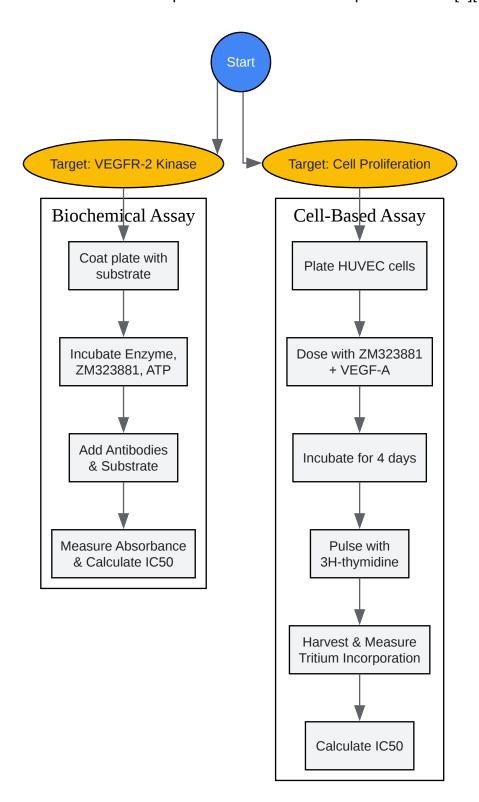
This cell-based assay measures the effect of ZM323881 on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF-A.

Protocol:

- Cell Plating: HUVECs (passage 2-8) are plated in 96-well plates at a density of 1,000 cells per well.
- Dosing: Cells are treated with various concentrations of ZM323881 in the presence or absence of VEGF-A (3 ng/mL). Control wells with other growth factors like EGF or bFGF can also be included.
- Incubation: The cultures are incubated for 4 days.
- Thymidine Pulse: On day 4, each well is pulsed with 1 μCi of ³H-thymidine and incubated for an additional 4 hours.
- Harvesting and Measurement: Cells are harvested, and the incorporation of tritium (a measure of DNA synthesis and proliferation) is quantified using a beta-counter.



• Data Analysis: IC50 values are interpolated from the dose-response curves.[1][3]



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Caption: Workflow for in vitro evaluation of **ZM323881 hydrochloride**.

Conclusion

The initial studies on **ZM323881 hydrochloride** firmly establish it as a potent and highly selective inhibitor of VEGFR-2. Its ability to effectively block VEGF-A-induced endothelial cell proliferation, migration, and permeability in vitro at nanomolar concentrations highlights its potential as a valuable research tool for studying angiogenesis and as a lead compound for the development of anti-angiogenic therapies. The detailed protocols and pathway information provided in this guide serve as a foundational resource for researchers working with this compound.

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